molecular formula C25H48O11 B1600223 Tridecyl b-D-maltopyranoside CAS No. 93911-12-7

Tridecyl b-D-maltopyranoside

Cat. No.: B1600223
CAS No.: 93911-12-7
M. Wt: 524.6 g/mol
InChI Key: JZPRPDMVGIRGBV-IYBATYGCSA-N
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Description

Tridecyl b-D-maltopyranoside is a non-ionic detergent and surfactant, commonly used in biochemical and biophysical research. It is a disaccharide derivative and glycoside, known for its effectiveness in maintaining protein solubility, particularly in studies involving membrane protein crystallization .

Biochemical Analysis

Biochemical Properties

Tridecyl b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules to maintain their solubility and functionality. For instance, it has been shown to be effective in maintaining the solubility of membrane proteins during crystallization studies . The nature of these interactions is primarily based on the hydrophobic and hydrophilic properties of this compound, which allows it to form micelles that encapsulate hydrophobic regions of proteins, thereby preventing aggregation .

Cellular Effects

This compound influences various cellular processes by affecting cell membrane integrity and protein solubility. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism by altering the solubility and functionality of membrane proteins . For example, in studies involving the solubilization of the b2-adrenoceptor, this compound was found to maintain the receptor’s functionality and improve its thermal stability . This indicates that this compound can significantly influence cell function by stabilizing key membrane proteins involved in signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form micelles that encapsulate hydrophobic regions of proteins, thereby preventing their aggregation and maintaining their solubility . This compound interacts with biomolecules through hydrophobic and hydrophilic interactions, which allows it to stabilize membrane proteins and maintain their functionality. Additionally, this compound can influence enzyme activity by either inhibiting or activating specific enzymes through its interactions with their hydrophobic regions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound is stable at room temperature and can maintain its effectiveness over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, it is generally well-tolerated and effective in maintaining protein solubility and functionality . At higher dosages, there may be potential toxic or adverse effects, although specific studies on the threshold effects and toxicity in animal models are limited

Metabolic Pathways

This compound is involved in metabolic pathways related to the solubilization and stabilization of membrane proteins. It interacts with enzymes and cofactors that are involved in these pathways, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects on membrane proteins .

Subcellular Localization

This compound is primarily localized in the cell membrane, where it interacts with membrane proteins to maintain their solubility and functionality . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecyl b-D-maltopyranoside is synthesized through the glycosylation of tridecyl alcohol with maltose. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid (TfOH) under anhydrous conditions to promote the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tridecyl b-D-maltopyranoside primarily undergoes substitution reactions due to the presence of hydroxyl groups in its structure. These reactions can be catalyzed by acids or bases, depending on the desired outcome .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosides and derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Tridecyl b-D-maltopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents and cleaning agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tridecyl b-D-maltopyranoside is unique due to its longer alkyl chain compared to other similar compounds. This longer chain enhances its ability to solubilize and stabilize membrane proteins, making it particularly effective in studies involving these proteins .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-33-24-22(32)20(30)23(17(15-27)35-24)36-25-21(31)19(29)18(28)16(14-26)34-25/h16-32H,2-15H2,1H3/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPRPDMVGIRGBV-IYBATYGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432745
Record name Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93911-12-7
Record name Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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